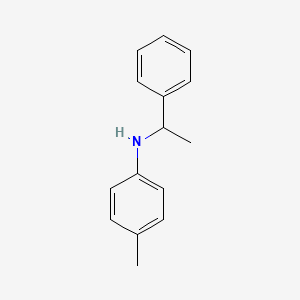![molecular formula C15H26NO5P B15077110 Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate CAS No. 16834-57-4](/img/structure/B15077110.png)
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is a chemical compound with the molecular formula C15H26NO5P and a molecular weight of 331.352 g/mol . This compound is known for its unique structure, which includes a phosphonate group attached to a benzyl ring substituted with bis(2-hydroxyethyl)amino groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate typically involves the reaction of diethyl phosphite with 4-(bis(2-hydroxyethyl)amino)benzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniform reaction conditions. The purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates.
Applications De Recherche Scientifique
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds with target molecules, while the phosphonate group can participate in coordination chemistry, affecting the overall molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar applications.
Bis(2-hydroxyethyl)aminomethylphosphonic acid: A related compound with similar functional groups.
Benzylphosphonic acid: Another phosphonate derivative with a benzyl group.
Uniqueness
Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate is unique due to its combination of a benzyl ring with bis(2-hydroxyethyl)amino groups and a phosphonate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Propriétés
Numéro CAS |
16834-57-4 |
|---|---|
Formule moléculaire |
C15H26NO5P |
Poids moléculaire |
331.34 g/mol |
Nom IUPAC |
2-[4-(diethoxyphosphorylmethyl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H26NO5P/c1-3-20-22(19,21-4-2)13-14-5-7-15(8-6-14)16(9-11-17)10-12-18/h5-8,17-18H,3-4,9-13H2,1-2H3 |
Clé InChI |
QRJPJVKJJQOLOK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)N(CCO)CCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


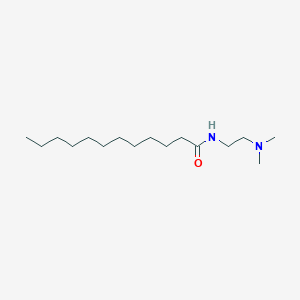
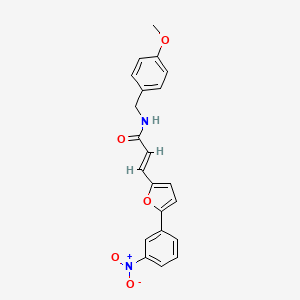
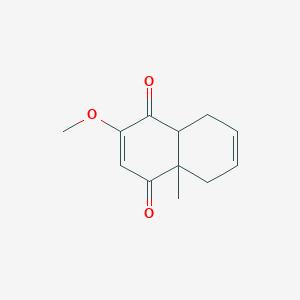
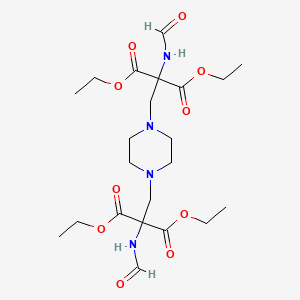
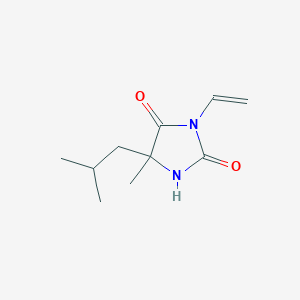
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)



![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
